N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(2,5-difluorophenyl)methanesulfonamide
Description
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(2,5-difluorophenyl)methanesulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with a cyclopropyl group and a methyl group, linked via a methylene bridge to a methanesulfonamide moiety. This compound is structurally analogous to agrochemicals and pharmaceuticals containing sulfonamide or pyrazole motifs, such as flumetsulam (a triazolopyrimidine sulfonamide herbicide) and oxadixyl (a fungicidal acetamide derivative) .
Properties
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-1-(2,5-difluorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N3O2S/c1-20-15(10-2-3-10)7-13(19-20)8-18-23(21,22)9-11-6-12(16)4-5-14(11)17/h4-7,10,18H,2-3,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFNANYQKKYLBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNS(=O)(=O)CC2=C(C=CC(=C2)F)F)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(2,5-difluorophenyl)methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula and structural features:
- Molecular Formula : C₁₅H₁₈F₂N₄O₂S
- Molecular Weight : 358.39 g/mol
- Structure : The compound features a pyrazole ring attached to a methanesulfonamide group and a difluorophenyl moiety, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Core : The pyrazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and suitable carbonyl compounds.
- Introduction of Functional Groups : Subsequent reactions introduce the cyclopropyl group and the methanesulfonamide moiety.
- Final Modifications : The difluorophenyl group is added, often through nucleophilic substitution or coupling reactions.
Antiproliferative Activity
Research has indicated that compounds bearing similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of pyrazoles have shown moderate to potent activity against human cancer cell lines such as A549 (lung cancer) and HT-1080 (fibrosarcoma) .
The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in cell proliferation and apoptosis. Specifically, compounds with similar pyrazole structures have been shown to inhibit tubulin polymerization, disrupting microtubule dynamics essential for mitosis .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the pyrazole structure significantly influence biological activity:
- Cyclopropyl Substitution : The presence of a cyclopropyl group enhances binding affinity to target proteins, potentially increasing antiproliferative effects.
- Fluorine Substituents : The introduction of fluorine atoms in the phenyl ring has been associated with improved metabolic stability and bioavailability .
Study 1: Anticancer Activity
A study evaluated various pyrazole derivatives, including those similar to this compound, against multiple cancer cell lines. Results showed that compounds with a trimethoxyphenyl A-ring at the N-1 position exhibited IC₅₀ values ranging from 0.076 to 0.12 μM . This indicates potential for further development as anticancer agents.
Study 2: Pharmacological Evaluation
Another research effort focused on the pharmacological profile of related compounds, assessing their effects on soluble guanylyl cyclase (sGC) stimulation and nitric oxide pathways. These studies suggest that similar structures may enhance vasodilatory responses in cardiovascular models .
Comparison with Similar Compounds
Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide)
- Core Structure : Triazolopyrimidine sulfonamide vs. pyrazole sulfonamide.
- Substituents : Flumetsulam lacks the cyclopropyl and methyl groups but shares the difluorophenyl moiety.
- Application : Herbicide targeting acetolactate synthase (ALS) .
- Key Differences : The pyrazole core in the target compound may confer distinct binding kinetics compared to triazolopyrimidine.
Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide)
- Core Structure : Oxazolidinyl acetamide vs. pyrazole sulfonamide.
- Substituents: Oxadixyl features a dimethylphenyl group and an oxazolidinone ring.
- Application : Fungicide inhibiting RNA polymerase III .
- Key Differences : The sulfonamide group in the target compound may enhance solubility compared to oxadixyl’s acetamide.
Triaziflam (N-(2-(3,5-dimethylphenoxy)-1-methylethyl)-6-(1-fluoro-1-methylethyl)-1,3,5-triazine-2,4-diamine)
- Core Structure : Triazine diamine vs. pyrazole sulfonamide.
- Substituents: Triaziflam includes a dimethylphenoxy group and a fluorinated triazine.
- Application : Herbicide targeting cellulose biosynthesis .
- Key Differences : The difluorophenyl group in the target compound may offer improved metabolic stability over triaziflam’s fluorinated triazine.
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Flumetsulam | Oxadixyl |
|---|---|---|---|
| Molecular Weight (g/mol) | ~356.3 (estimated) | 325.3 | 278.3 |
| LogP (Lipophilicity) | ~3.5 (predicted) | 2.8 | 3.1 |
| Hydrogen Bond Donors | 1 (sulfonamide NH) | 2 (sulfonamide NH) | 1 (oxazolidinone NH) |
| Hydrogen Bond Acceptors | 5 (SO₂, F, pyrazole N) | 6 (SO₂, F, triazole N) | 4 (O, oxazolidinone) |
| Bioactivity | Not reported | ALS inhibitor | RNA polymerase inhibitor |
Notes:
- The target compound’s cyclopropyl group may reduce metabolic degradation compared to flumetsulam’s triazolopyrimidine .
- The methylene bridge in the target compound could increase conformational flexibility relative to oxadixyl’s rigid oxazolidinone ring .
Limitations of Available Evidence
The provided evidence lacks direct experimental data (e.g., IC₅₀ values, solubility, or binding affinities) for the target compound. Structural comparisons are inferred from analogues like flumetsulam and oxadixyl , but authoritative pharmacological or agrochemical studies are absent. Further investigations using databases (e.g., PubChem) or primary literature are required to validate hypotheses.
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(2,5-difluorophenyl)methanesulfonamide, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclopropane functionalization, pyrazole ring formation, and sulfonamide coupling. Key parameters include:
- Temperature : Maintain 60–80°C during cyclopropane integration to prevent side reactions.
- Solvent : Use polar aprotic solvents (e.g., DMF or acetonitrile) for sulfonamide coupling.
- Monitoring : Employ HPLC (C18 column, acetonitrile/water gradient) to track intermediates and confirm >95% purity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol/water .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the pyrazole ring and substituent positions (e.g., 2,5-difluorophenyl protons at δ 7.2–7.5 ppm) .
- HPLC-MS : Validates molecular weight (e.g., [M+H]+ at m/z ~400) and detects trace impurities .
- FT-IR : Identifies sulfonamide S=O stretches (~1350 cm⁻¹) and pyrazole C-N vibrations (~1600 cm⁻¹) .
Q. How can researchers design in vitro assays to evaluate this compound’s biological activity?
- Methodological Answer :
- Target Selection : Prioritize enzymes/receptors linked to sulfonamide pharmacodynamics (e.g., carbonic anhydrase, cyclooxygenase) .
- Dose-Response Curves : Use 10–100 µM concentrations in enzyme inhibition assays (e.g., fluorescence-based COX-2 inhibition) .
- Controls : Include positive controls (e.g., celecoxib for COX-2) and solvent-only blanks to normalize data .
Advanced Research Questions
Q. How can computational methods optimize the synthesis pathway?
- Methodological Answer :
- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers for key steps like pyrazole cyclization .
- Machine Learning : Train models on reaction databases to predict optimal solvents/catalysts (e.g., Bayesian optimization for yield improvement) .
- Example : A 2023 study reduced reaction time by 40% using DFT-guided temperature adjustments .
Q. What strategies resolve contradictions in reported bioactivity data for sulfonamide-pyrazole hybrids?
- Methodological Answer :
- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., COX-2 inhibition) and adjust for assay variability (e.g., substrate concentration differences) .
- Structural Clustering : Group compounds by substituent patterns (e.g., electron-withdrawing groups on phenyl rings) to identify trends in activity .
- Case Study : Discrepancies in antibacterial activity (MIC 8–64 µg/mL) were linked to variations in bacterial strain permeability .
Q. How can QSAR models guide the design of derivatives with enhanced pharmacokinetics?
- Methodological Answer :
- Descriptor Selection : Use logP, topological polar surface area (TPSA), and H-bond donors to predict solubility and bioavailability .
- 3D-QSAR : Align derivatives in a pharmacophore model to map electrostatic/hydrophobic interactions with target enzymes .
- Example : Introducing a methyl group at the pyrazole 1-position improved metabolic stability (t₁/₂ increased from 2.1 to 4.8 hours in rat liver microsomes) .
Q. What advanced techniques elucidate binding mechanisms with biological targets?
- Methodological Answer :
- X-ray Crystallography : Resolve co-crystal structures with target proteins (e.g., COX-2 active site) to identify key interactions (e.g., sulfonamide-Ser530 hydrogen bonding) .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to assess affinity (e.g., KD = 12 nM for carbonic anhydrase IX) .
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories to predict residence time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
